2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethan-1-one
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Overview
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethan-1-one is a complex organic compound that features multiple functional groups, including a benzoxazole ring, a piperidine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazole and oxadiazole intermediates, followed by their coupling with the piperidine derivative under specific reaction conditions. Common reagents used in these steps include sulfur-containing compounds, cyclopropyl derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzoxazole ring.
Reduction: Reduction reactions could target the oxadiazole ring or other functional groups.
Substitution: Various substitution reactions can occur, especially on the piperidine ring and the benzoxazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethan-1-one would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethan-1-one: can be compared with other compounds containing benzoxazole, oxadiazole, or piperidine rings.
Benzoxazole Derivatives: Compounds with similar benzoxazole structures may exhibit comparable chemical reactivity and biological activity.
Oxadiazole Derivatives: These compounds are known for their diverse pharmacological properties.
Piperidine Derivatives: Piperidine-containing compounds are widely studied for their medicinal properties.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which can impart a wide range of chemical and biological activities. This makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c24-16(11-27-19-20-14-3-1-2-4-15(14)25-19)23-9-7-13(8-10-23)18-22-21-17(26-18)12-5-6-12/h1-4,12-13H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWAWVWVGRJCCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)CSC4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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